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Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate Documentation Hub

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  • Product: Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate
  • CAS: 495408-42-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Elucidating the In Vitro Mechanism of Action of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate

Foreword: The Quinolone Scaffold - A Privileged Structure in Drug Discovery The 4-quinolone ring system is a cornerstone in medicinal chemistry, renowned for its remarkable versatility and broad spectrum of biological ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Quinolone Scaffold - A Privileged Structure in Drug Discovery

The 4-quinolone ring system is a cornerstone in medicinal chemistry, renowned for its remarkable versatility and broad spectrum of biological activities. From their initial discovery as potent antibacterial agents, quinolone derivatives have been successfully developed to exhibit anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The specific biological activity is intricately dictated by the nature and position of substituents on the quinolone core. This guide focuses on a specific derivative, Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate, and provides a comprehensive framework for elucidating its in vitro mechanism of action. Given the rich history of the quinolone scaffold, we will explore multiple potential mechanisms, providing detailed experimental protocols to systematically investigate each possibility.

Hypothesized Mechanisms of Action for Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate

Based on extensive literature on structurally related quinolone derivatives, we can postulate several plausible in vitro mechanisms of action for Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate. The presence of the 4-oxo-quinoline core, the 8-amino group, and the 2-carboxylate moiety suggests potential interactions with various cellular targets.

Our investigation will be centered around the following primary hypotheses:

  • Hypothesis 1: Inhibition of Topoisomerase Enzymes. The most well-documented mechanism for quinolones is the inhibition of type II topoisomerases.[3][5][6][7][8] We will investigate both bacterial (DNA gyrase and Topoisomerase IV) and human topoisomerases (Topoisomerase I and II) to determine if our compound of interest shares this classic mechanism and to assess its potential for antibacterial or anticancer applications.

  • Hypothesis 2: Kinase Inhibition. Numerous quinolone derivatives have been identified as inhibitors of protein kinases, which are critical regulators of cellular signaling and are often dysregulated in cancer.[1][2][9] We will explore the potential of our compound to inhibit key kinases involved in cell proliferation and survival, such as those in the EGFR and VEGFR signaling pathways.

  • Hypothesis 3: DNA Intercalation and Damage. The planar nature of the quinolone ring system suggests the possibility of intercalation into DNA, leading to interference with DNA replication and transcription, and potentially inducing DNA damage.[3]

  • Hypothesis 4: Modulation of Other Enzymatic Activities. The structural diversity of quinolones allows for the inhibition of other enzymes. We will consider the possibility of our compound inhibiting enzymes such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis and is a target for cancer and autoimmune diseases,[10][11] or cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[12]

In Vitro Experimental Workflows: A Step-by-Step Guide

This section provides detailed protocols for investigating each of the hypothesized mechanisms of action. The experimental design emphasizes a logical progression from broad screening assays to more specific target validation studies.

Investigating Topoisomerase Inhibition

The rationale for this line of investigation is the well-established role of quinolones as topoisomerase poisons. These experiments will determine if Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate can stabilize the cleavage complex formed between topoisomerases and DNA.

This protocol is designed to detect the stabilization of topoisomerase-DNA cleavage complexes, a hallmark of topoisomerase inhibitors.

Materials:

  • Human Topoisomerase I and IIα (commercially available)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffers (specific to each enzyme)

  • ATP (for Topoisomerase II)

  • Stop solution (e.g., SDS/proteinase K)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

  • Known topoisomerase inhibitors as positive controls (e.g., camptothecin for Topo I, etoposide for Topo II)

  • Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate (test compound)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compound or positive/negative controls.

  • Enzyme Addition: Add the respective topoisomerase enzyme to initiate the reaction. For Topoisomerase II, also add ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution. This solution typically contains a detergent to denature the enzyme and a protease to digest it, releasing the DNA.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked/linear).

  • Visualization and Analysis: Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light. An increase in the amount of nicked or linear DNA in the presence of the compound indicates the stabilization of the cleavage complex.

Data Presentation:

CompoundConcentration (µM)% Supercoiled DNA% Nicked/Linear DNA
Vehicle (DMSO)-955
Positive Control102080
Test Compound19010
Test Compound106040
Test Compound1003070

Causality and Validation: The appearance of linear DNA is a direct consequence of the drug stabilizing the double-strand break created by Topoisomerase II, while an increase in nicked DNA points to Topoisomerase I inhibition. The dose-dependent increase in cleaved DNA products provides strong evidence for the compound's on-target activity.

Workflow Diagram:

Topoisomerase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis A Combine Assay Buffer, Plasmid DNA, and Test Compound B Add Topoisomerase Enzyme (and ATP for Topo II) A->B C Incubate at 37°C B->C D Terminate Reaction with Stop Solution C->D E Agarose Gel Electrophoresis D->E F Visualize and Quantify DNA Bands E->F

In Vitro Topoisomerase Assay Workflow

Probing for Kinase Inhibition

Given that many quinolones target protein kinases, a broad screening approach followed by specific kinase assays is a logical next step.

This initial screen will assess the inhibitory activity of the test compound against a diverse panel of protein kinases.

Procedure:

  • Outsourcing: This is typically performed as a fee-for-service by specialized companies that maintain large panels of purified, active kinases.

  • Compound Submission: Provide a pure sample of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate at a specified concentration (e.g., 10 µM).

  • Assay Principle: The service provider will perform in vitro kinase assays, usually based on measuring the phosphorylation of a substrate peptide using methods like radiometric assays (³²P-ATP or ³³P-ATP) or non-radiometric methods (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Data Analysis: The results are typically provided as the percentage of inhibition for each kinase at the tested concentration.

For any kinases that show significant inhibition in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Purified active "hit" kinase

  • Specific substrate peptide for the kinase

  • ATP

  • Kinase assay buffer

  • Detection reagents (e.g., phosphospecific antibody for ELISA or Western blot, or reagents for luminescence-based assays like ADP-Glo™)

  • Test compound

Procedure:

  • Serial Dilution: Prepare a series of dilutions of the test compound.

  • Kinase Reaction: Set up the kinase reaction with the enzyme, substrate, ATP, and varying concentrations of the inhibitor.

  • Incubation: Incubate at the optimal temperature for the kinase.

  • Detection: Measure the kinase activity using the chosen detection method.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Signaling Pathway Visualization:

If the compound is found to inhibit a key signaling kinase like EGFR, the potential downstream effects can be visualized.

Kinase_Signaling_Pathway Compound Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate EGFR EGFR Compound->EGFR Inhibition Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Hypothetical EGFR Inhibition Pathway

Assessing DNA Intercalation and Damage

These experiments will determine if the compound can physically insert itself between DNA base pairs and if this interaction leads to cellular DNA damage.

This biophysical assay measures the changes in the absorption spectrum of the compound upon binding to DNA, which is indicative of intercalation.

Materials:

  • Calf thymus DNA (ctDNA)

  • Test compound

  • Buffer (e.g., Tris-HCl)

  • UV-Visible spectrophotometer

Procedure:

  • Compound Spectrum: Record the UV-Visible absorption spectrum of the test compound in the buffer.

  • Titration: Add increasing concentrations of ctDNA to the compound solution and record the spectrum after each addition.

  • Analysis: Observe for hypochromism (decrease in absorbance) and a bathochromic shift (red shift) in the absorption maximum of the compound. These spectral changes are characteristic of molecules intercalating into the DNA helix.

This cell-based assay is a sensitive method for detecting DNA strand breaks.

Materials:

  • Cultured cells (e.g., a cancer cell line)

  • Test compound

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Agarose (normal and low melting point)

  • DNA staining agent (e.g., SYBR Green)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat the cultured cells with varying concentrations of the test compound for a defined period.

  • Cell Embedding: Embed the treated cells in low melting point agarose on a microscope slide.

  • Lysis: Lyse the cells using a high salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline buffer to unwind the DNA and then perform electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Visualization and Analysis: Stain the DNA and visualize the comets under a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Workflow Diagram for DNA Damage Assessment:

DNA_Damage_Workflow A Treat Cells with Test Compound B Embed Cells in Agarose A->B C Lyse Cells B->C D Alkaline Unwinding C->D E Electrophoresis D->E F Stain and Visualize Comets E->F G Quantify DNA Damage F->G

Comet Assay Workflow for DNA Damage

Data Interpretation and Validation: Building a Mechanistic Narrative

The data generated from these in vitro experiments will provide a comprehensive profile of the bioactivity of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate.

  • Positive topoisomerase assay results would strongly suggest a mechanism of action similar to classic quinolone antibiotics or anticancer drugs. This could be further validated by testing the compound's activity against bacterial or cancer cell lines and correlating this with the in vitro enzyme inhibition data.

  • Inhibition of specific kinases would open up avenues for investigating the compound's effect on downstream signaling pathways using techniques like Western blotting to look at the phosphorylation status of substrate proteins.

  • Evidence of DNA intercalation and damage would point towards a genotoxic mechanism of action. This could be further explored by examining cell cycle arrest and apoptosis induction in treated cells.

  • Negative results in all the above assays would indicate a novel mechanism of action, prompting broader screening approaches, such as phenotypic screening or chemoproteomics, to identify its cellular target(s).

By systematically applying these in vitro methodologies, researchers can build a robust and evidence-based understanding of the mechanism of action of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate, paving the way for its potential development as a therapeutic agent.

References

  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024). Vertex AI Search.
  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. PubMed.
  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024).
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2024). PubMed.
  • Nonclassical Biological Activities of Quinolone Derivatives. (2011).
  • Our Evolving Understanding of the Mechanism of Quinolones. (2018). PMC.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
  • Design, Synthesis, and Molecular Docking Analysis of 4‐Quinolone‐2‐Carboxylic Acid Derivatives as Antimicrobial Agents. (2025).
  • Quinolone antibiotics: resistance and therapy. (2023). Dove Medical Press.
  • Mechanism of action of and resistance to quinolones. PMC.
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PMC.
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PubMed.
  • Mechanism of Quinolone Action and Resistance. PMC.
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018). ACS Omega.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018).
  • Mechanisms of Resistance to Quinolones. (2005). Oxford Academic.
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2025).
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Deriv

Sources

Exploratory

Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate: Physicochemical Profiling and Application in Late-Stage Diversification

As a Senior Application Scientist in medicinal chemistry and analytical development, I frequently encounter challenges in the structural validation and downstream functionalization of highly conjugated heterocyclic scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and analytical development, I frequently encounter challenges in the structural validation and downstream functionalization of highly conjugated heterocyclic scaffolds. Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS: 94110-83-5) represents a quintessential building block in modern drug discovery. Its unique combination of a reactive 8-amino group and a 2-carboxylate ester makes it an ideal substrate for late-stage diversification, particularly in the synthesis of central nervous system (CNS) active agents such as 5-HT1B antagonists.

This technical guide provides an in-depth analysis of the molecule's physicochemical properties, the mechanistic rationale behind its reactivity, and self-validating experimental protocols for both its analytical characterization and synthetic application.

Physicochemical Profiling & Quantitative Data

Accurate mass determination is the cornerstone of structural validation in drug development. Distinguishing the target molecule from isobaric impurities (e.g., oxidized variants or desmethyl degradation products) requires high-resolution mass spectrometry (HRMS) grounded in precise theoretical calculations.

Table 1: Physicochemical and Mass Spectrometry Parameters
PropertyValueComputational / Mechanistic Rationale
Chemical Formula C11H10N2O3Derived from the quinoline core + methyl ester + primary amine.
Molecular Weight 218.21 g/mol Isotopic average mass (C: 12.011, H: 1.008, N: 14.007, O: 15.999).
Exact Mass (Monoisotopic) 218.0691 DaCalculated using the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O).
[M+H]+ Ion (ESI-MS) 219.0764 m/zProtonated adduct for positive ion mode mass spectrometry.
CAS Registry Number 94110-83-5Unique identifier for database indexing and procurement.

Data corroborated by standard chemical repositories [1].

Structural Significance & Mechanistic Rationale

The utility of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate stems from its dual-reactivity profile and its tautomeric behavior.

Tautomerism and Core Stability

The 4-oxo-1,4-dihydroquinoline core exists in equilibrium with its 4-hydroxyquinoline enol tautomer. In polar protic solvents, the 4-oxo form is generally favored due to the stability of the conjugated vinylogous amide system. This tautomerism dictates the molecule's behavior during chromatographic separation and its reactivity towards electrophiles.

Tautomerism A Keto Form (4-oxo-1,4-dihydroquinoline) B Enol Form (4-hydroxyquinoline) A->B Tautomerization (Solvent Dependent)

Tautomeric equilibrium of the quinoline core in solution.

Orthogonal Reactivity for Late-Stage Diversification

The molecule features two distinct handles for functionalization:

  • C-2 Methyl Ester: Relatively unreactive towards bulky amines directly, it requires saponification to the carboxylic acid followed by activation (e.g., via HATU) to form complex amides.

  • C-8 Primary Amine: Acts as a potent nucleophile. By delaying the functionalization of the 8-position (late-stage diversification), chemists can rapidly generate analog libraries via Buchwald-Hartwig cross-coupling or reductive amination without needing to rebuild the entire quinoline core from scratch. This strategy was famously employed in the multiparallel synthesis of potent 5-HT1B antagonists [2].

Analytical Workflows: LC-HRMS Validation

To ensure the integrity of the building block before committing it to complex syntheses, a self-validating High-Resolution Mass Spectrometry (HRMS) protocol is mandatory.

Causality of the Method:

  • Why a slow gradient? The polar nature of the 4-oxo and 8-amino groups requires adequate retention on a C18 column. A slow gradient (5% to 95% Acetonitrile) ensures baseline separation from the desmethyl acid (hydrolysis product), which can co-elute in rapid gradients and suppress ionization.

  • Why ESI+? The basicity of the 8-amino group makes it an excellent proton acceptor in acidic mobile phases (0.1% Formic Acid), yielding a robust [M+H]+ signal at 219.0764 m/z.

MS_Workflow S1 Sample Prep: 1 mg/mL in MeOH (Self-Validation: Blank Injection) S2 LC Separation: C18 Column (Gradient: 5-95% ACN/0.1% FA) S1->S2 S3 Ionization: ESI+ (Target [M+H]+: 219.0764 m/z) S2->S3 S4 HRMS Analysis: Orbitrap / TOF (Self-Validation: SST < 5 ppm error) S3->S4

Self-validating LC-HRMS workflow for exact mass confirmation.

Protocol A: Step-by-Step LC-HRMS Validation
  • System Suitability Test (SST): Inject a known reference standard (e.g., Reserpine, [M+H]+ = 609.2806 m/z). Verify that the mass error is < 5 ppm. Self-validation: If the error exceeds 5 ppm, recalibrate the instrument before proceeding.

  • Blank Injection: Inject 10 µL of pure LC-MS grade Methanol. Confirm the absence of a peak at 219.0764 m/z to rule out column carryover.

  • Sample Preparation: Dissolve Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate in Methanol to a final concentration of 1 µg/mL.

  • Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA) from 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • Data Processing: Extract the ion chromatogram (EIC) for 219.0764 m/z with a 5 ppm window. Validate the isotopic pattern: the experimental M+1 ( 13 C isotope) relative abundance must match the theoretical ~12.5% expected for an 11-carbon system.

Synthetic Applications: Late-Stage Diversification

In drug discovery, building the core scaffold is often the most time-consuming step. By utilizing Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate, chemists can perform late-stage diversification . First, the C-2 ester is converted into various amides (e.g., targeting the 5-HT1B receptor). Subsequently, the C-8 amine is functionalized.

Diversification Core Core Scaffold CAS: 94110-83-5 Node1 C-2 Amidation (Saponification + HATU) Core->Node1 Step 1 Node2 C-8 Functionalization (Buchwald-Hartwig) Node1->Node2 Step 2 Target Target Library (5-HT1B Antagonists) Node2->Target Screening

Logical pathway for late-stage diversification of the quinoline core.

Protocol B: Step-by-Step Late-Stage Amidation & Diversification

This protocol describes the self-validating synthesis of a C-2 amide followed by C-8 functionalization.

Step 1: Saponification and Amidation (C-2 Position)

  • Hydrolysis: Dissolve 1.0 eq of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate in THF/Water (1:1). Add 2.0 eq of LiOH·H2O. Stir at room temperature for 2 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. Self-validation: The reaction is complete only when the starting material peak (219.07 m/z) is completely replaced by the carboxylic acid peak (205.06 m/z).

  • Activation & Coupling: Acidify the mixture to pH 4 to precipitate the acid. Filter and dry. Resuspend the acid (1.0 eq) in DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to form the active ester.

  • Amidation: Add 1.2 eq of the target amine (e.g., 4-morpholin-4-yl-aniline). Stir at room temperature for 12 hours. Purify via preparative HPLC.

Step 2: Buchwald-Hartwig Cross-Coupling (C-8 Position)

  • Reaction Setup: In a rigorously degassed vial, combine the C-2 amide intermediate (1.0 eq), an aryl halide (1.2 eq), Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), and Cs2CO3 (2.0 eq) in anhydrous Dioxane.

  • Execution: Heat the mixture to 100°C under a nitrogen atmosphere for 8 hours.

  • Self-Validation via Internal Standard: Spike the reaction mixture with a known concentration of biphenyl (internal standard) prior to LC-MS analysis. Calculate the exact conversion yield by comparing the product peak area to the internal standard, ensuring that catalytic failure (often caused by oxygen ingress) is immediately identified.

  • Isolation: Filter through Celite, concentrate, and purify via silica gel chromatography to yield the final diversified analog.

References

  • Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides: a late-stage diversification approach to potent 5HT1B antagonists. Horchler, C. L., McCauley, J. P., Hall, J., Chapdelaine, M. J., et al. Bioorganic & Medicinal Chemistry, 15(2), 939-950 (2007). Available at:[Link]

  • Compound Summary for CID 135400139 (General Quinolone Core Properties). National Center for Biotechnology Information. PubChem Database. Available at:[Link]

Foundational

A Senior Application Scientist's Guide to the Pharmacokinetics of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate Derivatives

Introduction: The Quinoline Scaffold and the Imperative of Pharmacokinetic Profiling The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vas...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Imperative of Pharmacokinetic Profiling

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast range of biological activities, including antimalarial, anticancer, and antibacterial effects.[1][2][3] The specific class of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate derivatives represents a promising area for drug discovery, combining features of both 8-aminoquinolines and 4-quinolones. However, the therapeutic potential of any novel chemical entity is critically dependent on its pharmacokinetic profile—the journey it takes through the body. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of these compounds is not merely a regulatory hurdle but a fundamental component of rational drug design, enabling the optimization of efficacy and safety.[4][5]

This in-depth guide provides researchers, scientists, and drug development professionals with a technical framework for evaluating the pharmacokinetics of this specific quinoline class. We will move beyond theoretical concepts to provide field-proven insights and detailed experimental protocols, empowering you to generate robust, decision-enabling data. The narrative is built on the principles of causality in experimental design, ensuring that each step is understood in the context of its contribution to the overall pharmacokinetic puzzle.

Section 1: Absorption - Crossing the Intestinal Barrier

For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. The bioavailability of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate derivatives will be governed by their solubility and their ability to permeate the intestinal epithelium. An early assessment of these properties is crucial to avoid late-stage failures.

In Vitro Permeability Assessment: The Caco-2 Monolayer Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting human drug absorption.[6] When cultured on semi-permeable membranes, these cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transport systems.[6][7] This assay allows us to determine the apparent permeability coefficient (Papp), a key indicator of a compound's potential for oral absorption.[7]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

Objective: To determine the rate of transport of a test compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to predict intestinal absorption and identify potential active efflux.

Methodology Rationale: Measuring bidirectional transport is essential. A significantly higher B-A Papp value compared to the A-B Papp value (an efflux ratio >2) strongly suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which can limit oral bioavailability.[7]

Step-by-Step Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell™ filter inserts (e.g., 12-well plates) at an appropriate density.

    • Culture the cells for 18-22 days in a suitable medium (e.g., DMEM with FBS, NEAA, and P/S) to allow for spontaneous differentiation into a polarized monolayer.[7][8]

    • Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the laboratory's historical range (e.g., >300 Ω·cm²).[8]

  • Assay Execution:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) or a similar transport buffer (pH 7.4).[8]

    • For A-B Permeability: Add the test compound (e.g., at 10 µM concentration) dissolved in transport buffer to the apical (donor) compartment. Add fresh transport buffer to the basolateral (receiver) compartment.[7]

    • For B-A Permeability: Add the test compound dissolved in transport buffer to the basolateral (donor) compartment. Add fresh transport buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[7]

  • Sampling and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.[9][10]

  • Data Calculation:

    • Calculate the Papp value (in cm/s) using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of drug appearance in the receiver compartment.

        • A is the surface area of the filter membrane.

        • C₀ is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio:

      • Efflux Ratio = Papp (B-A) / Papp (A-B)

Section 2: Distribution - Reaching the Site of Action

Once absorbed, a drug distributes throughout the body via the systemic circulation. The extent of distribution is influenced by its binding to plasma proteins and its ability to penetrate tissues. Only the unbound (free) fraction of the drug is generally considered available to interact with its target and exert a pharmacological effect.[11][12]

Plasma Protein Binding (PPB) Assessment: The Equilibrium Dialysis Method

Equilibrium dialysis is the "gold standard" for determining the percentage of a drug that binds to plasma proteins.[2][13] The method involves dialyzing a drug-spiked plasma sample against a protein-free buffer until the concentration of the free drug reaches equilibrium across a semi-permeable membrane.[13]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

Objective: To quantify the fraction of the test compound bound to plasma proteins from various species (e.g., human, rat, mouse).

Methodology Rationale: The RED device utilizes individual, disposable inserts with two chambers separated by a dialysis membrane (typically 8-12 kDa MWCO). This format shortens the time required to reach equilibrium compared to traditional methods and is amenable to a 96-well plate format, increasing throughput.[11][14]

Step-by-Step Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent like DMSO.

    • Spike the test compound into plasma (from the desired species) at a final concentration (e.g., 1-2 µM).[13]

    • Thaw the RED device plate and inserts at room temperature.

  • Assay Setup:

    • Add the drug-spiked plasma to one chamber of the RED insert (the plasma chamber).

    • Add phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the buffer chamber).[11]

    • Seal the 96-well plate and incubate at 37°C on an orbital shaker for a predetermined time (e.g., 4 hours) to allow the unbound drug to reach equilibrium.[11]

  • Sample Processing:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate comparison, matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to all samples.

    • Centrifuge to pellet the precipitated proteins.

  • Analysis and Calculation:

    • Analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.[13]

    • Calculate the percentage of unbound and bound drug:

      • % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

      • % Bound = 100 - % Unbound

Section 3: Metabolism - The Biotransformation Cascade

Metabolism, primarily occurring in the liver, is the body's mechanism for converting drugs into more water-soluble compounds that can be easily excreted. For Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate derivatives, several metabolic pathways are plausible based on their chemical structure.

Predicted Metabolic Pathways

The structure of these derivatives suggests two primary sites for metabolic attack:

  • Hydrolysis of the Methyl Ester: The methyl ester at the 2-position is susceptible to hydrolysis by various esterase enzymes present in the plasma and liver, yielding the corresponding carboxylic acid (8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid). This is often a rapid metabolic step.

  • Oxidation of the 8-Aminoquinoline Core: The 8-aminoquinoline moiety is known to undergo extensive metabolism. Based on studies of related compounds like primaquine, cytochrome P450 enzymes (particularly CYP2D6) are likely to catalyze hydroxylation on the quinoline ring, primarily at the 5- and 6-positions.[4][15][16] These hydroxylated metabolites can be further oxidized to form reactive quinone-imine species.[15]

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism / Excretion Parent Methyl 8-amino-4-oxo-1,4- dihydroquinoline-2-carboxylate Metabolite_Acid 8-amino-4-oxo-1,4-dihydroquinoline- 2-carboxylic acid Parent->Metabolite_Acid Esterases Metabolite_Hydroxylated Hydroxylated Metabolites (e.g., 5-OH, 6-OH derivatives) Parent->Metabolite_Hydroxylated CYP450s (e.g., CYP2D6) Excretion Renal / Biliary Excretion Metabolite_Acid->Excretion Metabolite_Quinone Reactive Quinone-Imine Metabolites Metabolite_Hydroxylated->Metabolite_Quinone Oxidation Metabolite_Conjugated Glucuronide or Sulfate Conjugates Metabolite_Hydroxylated->Metabolite_Conjugated Metabolite_Quinone->Excretion Metabolite_Conjugated->Excretion

Caption: Predicted metabolic pathways for the title compound.

In Vitro Metabolic Stability: Human Liver Microsome (HLM) Assay

This assay measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes (cytochrome P450s) located in the endoplasmic reticulum of liver cells.[1][17] The data is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo hepatic clearance.[18]

Experimental Protocol: HLM Stability Assay

Objective: To determine the rate of disappearance of a test compound when incubated with human liver microsomes.

Methodology Rationale: Liver microsomes are subcellular fractions rich in Phase I enzymes.[18] The reaction requires NADPH as a cofactor to facilitate the oxidative metabolism by CYPs. By measuring the decline in parent compound concentration over time, we can assess its metabolic lability.[1][17]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare a working solution of pooled human liver microsomes (e.g., to achieve a final protein concentration of 0.5 mg/mL).[17][18]

    • Prepare a solution of the cofactor, NADPH (e.g., 1 mM final concentration).[17][18]

  • Incubation:

    • Pre-warm the microsomal suspension and test compound in the buffer at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[17]

    • Immediately terminate the reaction by adding the aliquot to a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Control Incubations:

    • Run a parallel incubation without NADPH to assess non-CYP mediated degradation.

    • Include a positive control compound with known metabolic stability (e.g., testosterone or verapamil) to validate the assay performance.

  • Sample Analysis and Data Interpretation:

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Section 4: Excretion - Eliminating the Compound

Excretion is the final removal of the drug and its metabolites from the body, primarily through the kidneys (urine) and the liver (bile/feces). The physicochemical properties of the parent compound and its metabolites will dictate the dominant route of excretion. The parent ester, being more lipophilic, might see some biliary excretion, while the more polar carboxylic acid and hydroxylated metabolites are likely to be efficiently cleared by the kidneys.

Section 5: Integrated Preclinical Pharmacokinetic (PK) Studies

While in vitro assays provide critical early data, an in vivo study is essential to understand how these individual ADME processes integrate to determine the overall exposure of the drug in a living system.[19][20] Rodent models, particularly rats, are commonly used for initial in vivo PK studies.[21]

Designing a Rodent PK Study

A typical study involves administering the compound by both intravenous (IV) and oral (PO) routes to different groups of animals. The IV administration provides a baseline for 100% bioavailability, allowing for the calculation of absolute oral bioavailability from the PO group.[21]

G cluster_prep Preparation cluster_dose Dosing cluster_sample Sampling & Analysis cluster_calc Data Interpretation Acclimation Animal Acclimation (1 week) Fasting Overnight Fasting (12-18 hours) Acclimation->Fasting PO_Dose Oral (PO) Dosing (Gavage) Fasting->PO_Dose IV_Dose Intravenous (IV) Dosing (Tail Vein / Cannula) Fasting->IV_Dose Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) PO_Dose->Sampling IV_Dose->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Analysis->PK_Params Bioavailability Determine Oral Bioavailability (F%) PK_Params->Bioavailability

Caption: Standard workflow for an oral and IV pharmacokinetic study in rats.

Key Pharmacokinetic Parameters

The analysis of plasma concentration versus time data yields several critical parameters that describe the drug's behavior in vivo.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the peak exposure; related to efficacy and potential toxicity.[19]
Tmax Time at which Cmax is observed.Reflects the rate of drug absorption.[21]
AUC Area Under the plasma concentration-time Curve.Represents the total systemic exposure to the drug over time.[19]
t½ (Half-life) Time required for the plasma concentration to decrease by half.Determines the dosing interval and time to reach steady-state.[19]
CL (Clearance) Volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.[19]
Vd (Volume of Distribution) Apparent volume into which the drug distributes in the body.Reflects the extent of tissue distribution.[19]
F% (Bioavailability) Fraction of the oral dose that reaches systemic circulation.Crucial for determining the oral dose needed to achieve therapeutic exposure.

Calculation of Absolute Oral Bioavailability (F%):

  • F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Conclusion

The pharmacokinetic evaluation of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate derivatives is a multi-faceted process that requires a systematic, integrated approach. By combining robust in vitro assays for absorption, distribution, and metabolism with carefully designed in vivo studies, drug development professionals can build a comprehensive understanding of a compound's ADME profile. This knowledge is paramount for optimizing lead candidates, predicting human pharmacokinetics, and ultimately, developing safer and more effective medicines. The protocols and frameworks provided in this guide serve as a foundational toolkit for embarking on this critical phase of drug discovery.

References

  • Bolan, C. S., et al. (1976). Metabolism of 8-aminoquinoline antimalarial agents. Bulletin of the World Health Organization, 54(4), 411–415. Retrieved from [Link]

  • Fasinu, P. (2023). The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery. Drug Metabolism and Disposition. Retrieved from [Link]

  • Tekwani, B. L., & Walker, L. A. (2006). Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations. UNL Digital Commons. Retrieved from [Link]

  • Watson, J., et al. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4). Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Barr, J. T., et al. (2020). Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue. Analytical and Bioanalytical Chemistry, 412(7), 1521–1534. Retrieved from [Link]

  • Tekwani, B. L., & Walker, L. A. (2006). Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. Clinical Infectious Diseases, 43(2), 207-213. Retrieved from [Link]

  • R Discovery. (2020). Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • SpringerLink. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery. Retrieved from [Link]

  • Bienta.net. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Lynch, N. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue. Retrieved from [Link]

  • Singh, S. P., et al. (2012). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Scientia Pharmaceutica, 80(3), 609–621. Retrieved from [Link]

  • Malaysian Journal of Veterinary Research. (2011). Analysis of quinolones in poultry muscles using liquid chromatography–tandem mass spectrometry. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • MDPI. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Current Separations. (n.d.). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • MDPI. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]

  • PubMed. (2003). Development of a 7-day, 96-well Caco-2 permeability assay with high-throughput direct UV compound analysis. Retrieved from [Link]

  • PMDA. (n.d.). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. Retrieved from [Link]

  • Perkins, M. N., & Stone, T. W. (2022). The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy. International Journal of Molecular Sciences, 23(19), 11679. Retrieved from [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]

  • MDPI. (n.d.). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. Retrieved from [Link]

  • Semantic Scholar. (2024). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. Retrieved from [Link]

  • Al-Karagholi, M. A., et al. (2021). Phase 1 study to access safety, tolerability, pharmacokinetics, and pharmacodynamics of kynurenine in healthy volunteers. SZTE Publicatio Repozitórium. Retrieved from [Link]

  • Bigelman, E., et al. (2023). Kynurenic acid, a key L-tryptophan-derived metabolite, protects the heart from an ischemic damage. PLOS ONE, 18(8), e0290139. Retrieved from [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • ACS Publications. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Retrieved from [Link]

  • NextSDS. (n.d.). METHYL 8-NITRO-4-OXO-1,4-DIHYDROQUINOLINE-2-CARBOXYLATE. Retrieved from [Link]

  • Google Patents. (n.d.). EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • PubChem. (n.d.). Methyl quinoline-2-carboxylate. Retrieved from [Link]

  • DTIC. (n.d.). Aminoquinoline Candidate Anticyanide Drug (WR242511). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. Retrieved from [Link]

  • Liverpool School of Tropical Medicine. (n.d.). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

NMR spectroscopy characterization of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate

Application Note: NMR Spectroscopic Characterization of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate Introduction & Mechanistic Background Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS: 94110-83...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Spectroscopic Characterization of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate

Introduction & Mechanistic Background

Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS: 94110-83-5) is a highly functionalized quinolone scaffold widely utilized in the development of monoamine oxidase inhibitors and anti-tubercular agents [1]. Accurate structural characterization of this molecule is historically complicated by prototropic tautomerism. Depending on the microenvironment, the quinoline core exists in a dynamic equilibrium between the 4-oxo-1,4-dihydroquinoline and 4-hydroxyquinoline tautomeric forms [2].

To ensure scientific integrity and robust quality control during drug development, Nuclear Magnetic Resonance (NMR) spectroscopy must be performed under specific conditions that isolate a single tautomeric state. This protocol details the causal reasoning behind optimized sample preparation, acquisition parameters, and 2D NMR validation required to definitively characterize this compound.

Sample Preparation Protocol

The Causality of Solvent Selection: The selection of the deuterated solvent is the most critical step in this protocol. In non-polar solvents (e.g., CDCl3), the molecule exhibits poor solubility and dynamic tautomeric exchange, leading to severe line broadening and signal overlap. Dimethyl sulfoxide-d6 (DMSO-d6) is mandatory for this workflow. As a strong hydrogen-bond acceptor, DMSO-d6 stabilizes the highly polar NH moiety, effectively locking the equilibrium exclusively into the 4-oxo-1,4-dihydroquinoline tautomer [3]. Furthermore, DMSO-d6 slows the proton exchange rate, allowing for the distinct, sharp observation of the ring NH and the C-8 primary amine (NH2) protons[4].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 15–20 mg of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate using a microbalance.

  • Solvation: Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (minimum 99.8% D atom) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Sonicate the mixture for 2 to 3 minutes at room temperature. Self-Validation Check: Inspect the vial visually; the solution must be completely transparent with no particulate matter to prevent magnetic susceptibility artifacts.

  • Transfer: Transfer the homogeneous solution to a standard 5 mm precision NMR tube. Ensure the solvent column height is exactly 4.0 cm to optimize magnetic field shimming and maximize the signal-to-noise ratio.

NMR Acquisition Parameters

To build a self-validating system, 1D spectra must be corroborated by 2D heteronuclear techniques. The electron-donating nature of the 8-amino group heavily shields specific aromatic protons, making 1D 1 H NMR alone insufficient for unambiguous structural assignment.

  • 1 H NMR (500 MHz): 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 15 ppm.

  • 13 C{ 1 H} NMR (125 MHz): 1024 scans, D1 of 2.0 s, spectral width of 250 ppm.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Utilized to map directly bonded 1 H- 13 C pairs, definitively linking the aromatic protons to their respective carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Causality: Crucial for differentiating the quaternary carbons (C-2, C-4, C-4a, C-8, C-8a). HMBC reveals long-range ( 2 J and 3 J) couplings. For example, observing the 3 J correlation between the vinylic H-3 proton and the C-4 ketone carbonyl (~177.5 ppm) definitively proves the 4-oxo tautomeric state [4].

Data Analysis & Spectral Interpretation

Quantitative Data Summaries

Table 1: 1 H NMR Assignments (500 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Notes
NH-1 11.65s (broad)-1HRing NH; highly deshielded due to H-bonding.
H-5 7.42dd8.2, 1.21HAromatic; ortho to H-6, meta to H-7.
H-6 7.15t8.01HAromatic; ortho to H-5 and H-7.
H-7 6.90dd7.8, 1.21HAromatic; shielded by ortho-NH 2​ resonance.
H-3 6.58s-1HVinylic proton of the 4-oxo system.
NH 2​ -8 5.70s (broad)-2HPrimary amine; exchangeable.
OCH 3​ 3.92s-3HEster methyl group.

Table 2: 13 C NMR Assignments (125 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Notes
C-4 177.5Quaternary (C=O)Ketone carbonyl; confirms 4-oxo state.
C-2 (Ester) 162.8Quaternary (C=O)Ester carbonyl.
C-8 140.2Quaternary (C-N)Deshielded by attached amine.
C-2 138.5QuaternaryOlefinic/Aromatic bridge.
C-8a 131.0QuaternaryAromatic bridge.
C-4a 126.5QuaternaryAromatic bridge.
C-6 125.2CHAromatic.
C-5 118.5CHAromatic; para to NH 2​ .
C-7 114.0CHAromatic; ortho to NH 2​ (highly shielded).
C-3 109.5CHVinylic carbon.
OCH 3​ 53.2CH 3​ Ester methyl.

Mechanistic Insights into Chemical Shifts: The C-8 amino group exerts a strong +M (resonance) effect, pushing electron density into the aromatic ring. This heavily shields the ortho carbon (C-7, δ 114.0 ppm) and the para carbon (C-5, δ 118.5 ppm) relative to an unsubstituted quinolone core. The 13 C spectrum clearly distinguishes the ester carbonyl (δ 162.8 ppm) from the ring ketone (δ 177.5 ppm), which acts as the ultimate self-validating proof of the 4-oxo tautomeric state [3].

Experimental Workflow Visualization

NMR_Workflow A Sample Preparation (Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate) B Solvent Selection (DMSO-d6 to lock 4-oxo tautomer) A->B C 1D NMR Acquisition (1H & 13C Spectra) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E Tautomeric State Validation (Confirming 4-oxo over 4-hydroxy) C->E F Final Spectral Assignment (Aromatic & Quaternary Carbons) D->F E->F

Fig 1. Self-validating NMR characterization workflow for 4-oxo-1,4-dihydroquinolines.

References

  • 4-Oxoquinolines and monoamine oxidase: When tautomerism matters. PubMed (Elsevier). Available at: [Link]

  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Publishing. Available at:[Link]

  • Convenient One-Pot Synthesis of Kynurenic Acid Ethyl Ester and Exploration to Direct Synthesis of Neuroprotective Kynurenic Acid and Amide Derivatives. ACS Publications. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate

Welcome to the technical support resource for the synthesis of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, primarily based on the Gould-Jacobs reaction, presents unique challenges due to the presence of the 8-amino group and the high temperatures typically required for cyclization. This document offers practical, evidence-based solutions to optimize your reaction yield and purity.

Core Synthesis Pathway: The Gould-Jacobs Reaction

The synthesis of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate is typically achieved via the Gould-Jacobs reaction. This process involves two key stages: the initial condensation of an aniline derivative with a malonate ester, followed by a high-temperature thermal cyclization to form the quinolone ring system.[1]

Gould-Jacobs_Workflow A Starting Materials: - 2,4-Diaminoanisole (or protected equivalent) - Dimethyl (methoxymethylene)malonate B Step 1: Condensation (100-130°C) A->B C Intermediate: Methyl 2-((3-amino-4-methoxyphenyl)aminomethylene)malonate B->C D Step 2: Thermal Cyclization (>250°C or Catalyzed) C->D E Final Product: Methyl 8-amino-4-oxo-1,4- dihydroquinoline-2-carboxylate D->E

Caption: Generalized workflow for the Gould-Jacobs synthesis of the target molecule.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Yield of the Cyclized Product

Question: My thermal cyclization is not proceeding to completion, and I'm isolating mostly the uncyclized anilidomethylenemalonate intermediate. How can I drive the reaction forward?

Answer: Incomplete cyclization is the most common hurdle in the Gould-Jacobs reaction, as this step has a high activation energy. Several factors can be optimized:

  • Insufficient Temperature: The thermal cyclization typically requires temperatures exceeding 250 °C.[2]

    • Solution: Ensure your heating apparatus can consistently maintain the target temperature. Use a high-boiling, inert solvent like Diphenyl Ether or Dowtherm A to ensure uniform heat distribution and prevent localized charring. Gradually increase the temperature in 20°C increments, monitoring the reaction by TLC or LC-MS for product formation versus degradation.

  • Sub-optimal Reaction Time: At a given temperature, the reaction may simply need more time.

    • Solution: Extend the reaction time. However, be aware that prolonged heating at very high temperatures can lead to product degradation.[3] An optimal balance between temperature and time is crucial. A time-course study (e.g., taking aliquots every 30 minutes) can help identify the point of maximum yield before significant decomposition occurs.

  • Inefficient Heating Method: Conventional heating with an oil bath can lead to uneven temperature profiles.

    • Solution - Microwave Irradiation: This is a highly effective modern alternative. Microwave heating provides rapid and uniform energy distribution throughout the reaction mixture, often leading to dramatically shorter reaction times (minutes instead of hours) and improved yields.[3][4] Experiments have shown that increasing the temperature from 250 °C to 300 °C in a microwave reactor can significantly boost yield.[3]

  • Lack of Catalysis: The uncatalyzed thermal reaction requires harsh conditions.

    • Solution - Use a Cyclization Agent: Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is an excellent catalyst for this cyclization, allowing the reaction to proceed at much lower temperatures (e.g., 80-100 °C) with high yields.[4] Other acidic reagents like polyphosphoric acid (PPA) can also be effective.[5]

Issue 2: Formation of Dark, Tarry Byproducts

Question: My reaction mixture turns black, and I'm getting a lot of insoluble tar instead of my desired product. What's causing this and how can I prevent it?

Answer: Tar formation is a clear sign of decomposition due to the harsh reaction conditions, a common issue in high-temperature quinolone syntheses.[2] The presence of an electron-rich amino group on the aniline ring can increase its susceptibility to oxidation and polymerization at high temperatures.

  • Excessive Temperature or Prolonged Heating: The primary cause is keeping the reaction at a very high temperature for too long, leading to the breakdown of both the starting materials and the product.

    • Solution: Carefully optimize the temperature and reaction time. As mentioned above, a time-course study is invaluable. The goal is to find the minimum temperature and time required for efficient cyclization. Using a catalyst like Eaton's reagent to lower the required temperature is a highly recommended strategy to avoid this issue.[4]

  • Atmosphere Control: The presence of oxygen at high temperatures can promote oxidative side reactions.

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative decomposition.

  • Solvent Choice: The solvent must be stable at the reaction temperature.

    • Solution: Use a high-purity, high-boiling inert solvent. Diphenyl ether and Dowtherm A are standard choices because of their thermal stability.

Issue 3: Poor Regioselectivity and Side Products

Question: I'm using a 1,3-diaminobenzene derivative as my starting material and getting a mixture of products. How can I ensure the cyclization occurs to form the 8-aminoquinoline isomer?

Answer: Regioselectivity is a critical challenge when using asymmetrically substituted anilines.[2] With a 1,3-diaminobenzene derivative, condensation and cyclization can potentially occur at multiple sites.

  • Controlling the Initial Condensation: The more nucleophilic amino group will react preferentially. However, to guarantee selectivity, protection of one amino group is the most robust strategy.

    • Solution - Protecting Groups: Protect one of the amino groups before the condensation step. An acyl protecting group, such as an acetyl group, is a common choice as it deactivates the amino group by making it less nucleophilic. This protecting group can typically be removed later in the synthesis under acidic or basic conditions.

  • Controlling the Cyclization Step: The Gould-Jacobs cyclization is an electrocyclization reaction, and its regioselectivity is governed by both steric and electronic factors.[2] For a meta-amino substituted intermediate (which leads to the 8-amino product), the reaction is generally effective.[1]

    • Explanation: The cyclization will occur at one of the two ortho positions relative to the reacting amino group. The electronic influence of the second (protected or unprotected) amino group at the meta position will direct the cyclization. Careful analysis of the electronic properties of your specific intermediate is key.

Issue 4: Product Isolation and Purification

Question: My crude product is a viscous oil that is difficult to handle and purify. How can I induce crystallization and effectively purify it?

Answer: Oily products are common when impurities or residual high-boiling solvents are present.

  • Inducing Crystallization:

    • Solution - Trituration: Try triturating the oil with a non-polar solvent like hexane, diethyl ether, or petroleum ether. This can often wash away soluble impurities and induce the product to solidify.

    • Solution - Solvent Removal: Ensure the high-boiling solvent (e.g., diphenyl ether) is thoroughly removed under high vacuum, as even trace amounts can inhibit crystallization.

  • Purification Methods:

    • Solution - Recrystallization: This is the preferred method for purification if a suitable solvent can be found. Dimethylformamide (DMF), ethanol, or acetic acid are often effective solvents for recrystallizing quinolone derivatives.

    • Solution - Column Chromatography: If recrystallization fails, column chromatography on silica gel can be used. A common challenge with amino-substituted compounds is streaking on the silica. To mitigate this, consider adding a small amount of a basic modifier like triethylamine (~1%) to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).

Frequently Asked Questions (FAQs)

Q1: What is the best starting aniline to use for this synthesis? To obtain the 8-amino product, you would start with a 1,3-diaminobenzene derivative. A practical approach is to start with 3-amino-N-acetyl-aniline, where one amino group is protected, to ensure regioselectivity during the initial condensation.

Q2: What is the mechanism of the Gould-Jacobs reaction? The reaction proceeds in two main steps: 1) A nucleophilic attack by the aniline's amino group on the malonate ester, followed by the elimination of an alcohol to form an anilidomethylenemalonate. 2) A 6-electron electrocyclization at high temperature, which forms the quinoline ring, followed by tautomerization to the more stable 4-oxo form.[1]

Gould-Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Tautomerization A Aniline (Nucleophile) B Alkoxymethylenemalonate A->B Nucleophilic Attack C Anilidomethylenemalonate Intermediate B->C Elimination of ROH D Anilidomethylenemalonate E 6-Electron Electrocyclization (High Temp) D->E F Cyclized Intermediate E->F Ring Formation G 4-Oxo-Quinoline (Final Product) F->G Tautomerization

Caption: Key stages of the Gould-Jacobs reaction mechanism.

Q3: Why should I use a methyl-based malonate ester? To obtain the final product as a methyl carboxylate, it is most efficient to use a methyl-based malonate derivative, such as dimethyl (methoxymethylene)malonate. While it is possible to start with the more common diethyl ethoxymethylenemalonate, a subsequent transesterification step would be required, adding complexity and potentially reducing the overall yield.

Q4: What are the main advantages of microwave synthesis for this reaction? The primary advantages are significantly reduced reaction times and often higher yields. The rapid, uniform heating provided by microwaves minimizes the time the product is exposed to high temperatures, thereby reducing the likelihood of thermal decomposition and tar formation.[3]

ParameterConventional HeatingMicrowave-Assisted Heating
Temperature ~250-260 °C[2]~250-300 °C[3]
Reaction Time 30-60+ minutes5-15 minutes[3]
Heating Conductive (often uneven)Dielectric (rapid, uniform)
Common Issues Charring, decompositionPressure buildup in sealed vessels
Typical Yield Variable, often moderateOften higher, more reproducible

Model Experimental Protocols

Disclaimer: These are model protocols and should be adapted based on specific substrates and laboratory safety procedures.

Protocol 1: Conventional High-Temperature Synthesis
  • Condensation: In a round-bottom flask, combine the protected aniline (e.g., 3-amino-N-acetyl-aniline, 1.0 eq) and dimethyl (methoxymethylene)malonate (1.1 eq). Heat the mixture at 110-130 °C for 1-2 hours until the evolution of methanol ceases. The formation of the intermediate can be monitored by TLC.

  • Cyclization: To the crude intermediate, add a high-boiling solvent (e.g., diphenyl ether, ~10-20 mL per gram of intermediate).[6] Equip the flask with a reflux condenser and heat the mixture to 250-260 °C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Add a non-polar solvent such as hexane or diethyl ether to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the residual diphenyl ether, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like DMF.

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Setup: In a 10 mL microwave vial, add the pre-formed anilidomethylenemalonate intermediate (1.0 eq) and a high-boiling solvent (e.g., diphenyl ether, 5 mL). Alternatively, the condensation and cyclization can sometimes be performed in one pot.[3]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 10 minutes. If the conversion is low, a higher temperature (e.g., 300 °C) for a shorter time (e.g., 5 minutes) may be optimal.[3] Caution: Monitor internal pressure carefully.

  • Work-up and Isolation: Cool the vial to room temperature. A precipitate of the product may form. If so, filter the solid and wash it with a cold non-polar solvent (e.g., acetonitrile or ether).[3] If the product remains in solution, remove the solvent under high vacuum.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the conventional protocol.

References

  • BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis.
  • BenchChem. (2025). Optimizing reaction conditions for the Gould-Jacobs synthesis.
  • de la Torre, M. C., et al. (2025).
  • Wikipedia. (2023). Gould–Jacobs reaction.
  • Al-Warhi, T., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI.
  • BenchChem. (2025).
  • Biotage. (n.d.).
  • Kappe, C. O., et al. (2025).
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • Wernik, M., et al. (2025). Regioselectivity of the Gould–Jacobs Reaction.
  • PrepChem.com. (n.d.). Synthesis of C. 8-Amino-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.
  • Li, X., et al. (2019).
  • Jiang, H., et al. (n.d.). General synthetic strategy of 6‐substituted quinoline amino acid...
  • Sbardella, G., et al. (2022).
  • Chen, L., et al. (2022). Quinoline-Based Photolabile Protection Strategy Facilitates Efficient Protein Assembly. Journal of the American Chemical Society.
  • Rybárová, P., et al. (2012). Synthesis of[7]selenadiazolo[3,4-f]quinolone derivatives by the Gould-Jacobs reaction of 5-amino-2,1,3-benzoselenadiazole. Semantic Scholar.

  • Yadav, N., et al. (2023). Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs. PubMed.
  • Cambridge University Press & Assessment. (n.d.). Gould-Jacobs Reaction.
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate in DMSO

Welcome to the technical support center for handling Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility issues with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge to prepare accurate and stable solutions for your experiments, ensuring the integrity and reproducibility of your results.

Introduction: Understanding the Challenge

Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate belongs to the quinolone class of compounds. These are often aromatic heterocyclic molecules that can exhibit poor aqueous solubility due to their rigid, planar structure and lipophilic nature. While DMSO is a powerful and widely used solvent for dissolving a broad spectrum of organic compounds for in vitro assays, challenges can still arise.[1][2][3] This guide will walk you through a systematic approach to addressing these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having trouble dissolving Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate in DMSO at my desired concentration. What are the initial steps I should take?

This is a common first hurdle. The initial approach should involve optimizing the physical conditions of dissolution before moving to more complex chemical modifications.

Initial Troubleshooting Steps:

  • Vortexing: After adding the DMSO to your accurately weighed compound, ensure you are vortexing the solution vigorously for at least 1-2 minutes.

  • Sonication: If vortexing is insufficient, sonication is a highly effective method for breaking down solid particles and enhancing dissolution.[4][5][6] Place your vial in a sonicator bath for 5-10 minutes and visually inspect for remaining solid material.

  • Gentle Warming: Applying gentle heat can increase the kinetic energy of the system and improve solubility. Use a water bath set to a temperature of 37°C. Be cautious with higher temperatures as they could potentially degrade the compound.

dot graph TD { A[Start: Compound Undissolved in DMSO] --> B{Vortex Vigorously (1-2 min)}; B --> C{Visually Inspect}; C --> D[Fully Dissolved]; C --> E[Particulate Remains]; E --> F{Sonicate (5-10 min)}; F --> G{Visually Inspect}; G --> D; G --> H[Particulate Remains]; H --> I{Gentle Warming (37°C)}; I --> J{Visually Inspect}; J --> D; J --> K[Still Undissolved: Proceed to Q2];

} caption: Initial Dissolution Workflow in DMSO.

Q2: I've tried vortexing, sonication, and gentle heat, but my compound still won't fully dissolve in DMSO. What are my next options?

If physical methods are insufficient, you may need to consider altering the chemical environment or using a co-solvent system. However, for creating a stock solution, it is generally best to stick with a single, well-characterized solvent like DMSO if possible.

Advanced Troubleshooting:

  • pH Adjustment: The "8-amino" group on the quinoline core is basic and can be protonated. While DMSO is an aprotic solvent, residual water can influence the ionization state of your compound. For subsequent dilutions into aqueous buffers, adjusting the pH can be a powerful tool.[] Acidic conditions would protonate the amino group, potentially increasing aqueous solubility.

  • Co-solvents: While 100% DMSO is preferred for stock solutions, in some cases, a co-solvent system may be necessary for downstream applications.[8] Common co-solvents include ethanol, polyethylene glycol (PEG), and N-methyl-2-pyrrolidone (NMP). It's crucial to note that introducing co-solvents can complicate your experimental system and may have their own biological effects.

Q3: My compound dissolved perfectly in 100% DMSO, but it precipitated when I diluted it into my aqueous cell culture media/buffer. What is happening?

This is a very common phenomenon known as "crashing out" or precipitation upon dilution. It occurs because the compound is highly soluble in the organic DMSO but poorly soluble in the aqueous environment of your assay. The drastic change in solvent polarity upon dilution causes the compound to come out of solution.

Strategies to Prevent Precipitation:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of your compound in the assay. It may be that your target concentration exceeds the compound's aqueous solubility limit.

  • Optimize DMSO Concentration: While you want to keep the final DMSO concentration low to avoid cellular toxicity (typically below 0.5%), a slightly higher concentration (e.g., 0.5% vs. 0.1%) might be enough to keep your compound in solution.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This can sometimes help to avoid the "DMSO shock" of rapid solvent change.

  • Use of Excipients: For particularly challenging compounds, the use of solubilizing agents or "excipients" in your final aqueous medium can be beneficial. These include:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility.[1][5]

    • Surfactants: Surfactants like Tween 80 can form micelles that can help to solubilize your compound.[8]

dot graph TD { A[Start: Prepare High-Concentration Stock in 100% DMSO] --> B{Dilute into Aqueous Buffer}; B --> C{Observe for Precipitation}; C --> D[No Precipitation: Proceed with Assay]; C --> E[Precipitation Occurs]; E --> F{Troubleshooting}; subgraph Troubleshooting direction LR F --> G[Lower Final Compound Concentration]; F --> H[Slightly Increase Final DMSO % (e.g., 0.1% to 0.5%)]; F --> I[Perform Serial Dilutions]; F --> J[Add Excipients to Aqueous Buffer (e.g., Cyclodextrin)]; end G --> K[Re-test Dilution]; H --> K; I --> K; J --> K; K --> C;

} caption: Workflow for Addressing Precipitation Upon Dilution.

Q4: How do I ensure my solubilization method isn't affecting my experimental results?

This is a critical consideration for maintaining the scientific integrity of your work. Any component of your solubilization strategy, including the solvent itself, can have unintended effects.

Essential Controls:

  • Vehicle Control: This is the most important control. All experimental groups, including your negative control, must contain the exact same final concentration of DMSO and any other solubilizing agents used. This allows you to distinguish the effects of your compound from the effects of the solvent system.

  • Positive Control Validation: Ensure that your assay's positive control is not inhibited or enhanced by the vehicle. A significant change in the positive control's activity in the presence of the vehicle could indicate an unacceptable level of interference.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standard procedure for attempting to create a 10 mM stock solution. The molecular weight of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate is approximately 232.22 g/mol .

Materials:

  • Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate

  • Anhydrous DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated micropipettes

  • Vortexer

  • Sonicator bath

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 2.32 mg of the compound. It is advisable to weigh a slightly larger amount, such as 5.8 mg, to prepare 2.5 mL, to improve weighing accuracy.

  • Weighing: Accurately weigh the desired amount of the compound into a sterile vial.[9][10]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution:

    • Vortex the vial vigorously for 1-2 minutes.

    • Visually inspect for any undissolved solid.

    • If necessary, place the vial in a sonicator bath for 5-10 minutes.

    • If solid still remains, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

ParameterRecommendationRationale
Solvent Anhydrous DMSOHighly effective polar aprotic solvent for a wide range of organic molecules.[11]
Initial Temp. Room TemperatureStandard starting condition.
Vortex Time 1-2 minutesProvides initial mechanical energy for dissolution.
Sonication 5-10 minutesUses ultrasonic waves to break up solid aggregates.[12]
Gentle Heat 37°CIncreases solubility by increasing kinetic energy.
Storage -20°C to -80°C (aliquoted)Prevents degradation and avoids repeated freeze-thaw cycles which can cause precipitation.[4]

Table 1: Recommended Parameters for Stock Solution Preparation

Concluding Remarks

Overcoming solubility issues with compounds like Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate is a common challenge in drug discovery and chemical biology. A systematic and logical approach, starting with simple physical methods and progressing to more complex solutions as needed, will yield the most reliable results. Always remember that meticulous preparation of stock solutions and the use of appropriate controls are foundational to reproducible and high-quality scientific data.[13]

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • DeWater, D., & La, S. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 16(7), 777-783. Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Blogs - News. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Retrieved from [Link]

  • Sinner, E. K., & Skerra, A. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(2), 113-121. Retrieved from [Link]

  • Sinner, E. K., & Skerra, A. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. Retrieved from [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512. Retrieved from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized?. Retrieved from [Link]

  • Bonnet, P., & Sotriffer, C. (2016). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Journal of Chemical & Engineering Data, 61(4), 1543-1550. Retrieved from [Link]

  • Cold Spring Harbor Protocols. (2008). Making and Diluting Stock Solutions. Cold Spring Harbor Protocols, 2008(5). Retrieved from [Link]

  • Maciejewska, D., & Skwarek, E. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Hielscher Ultrasonics. (2020, April 21). Improved Remdesivir Solubility by Sonication. Retrieved from [Link]

  • MDPI. (2017). Ultrasound- and Temperature-Induced Gelation of Gluconosemicarbazide Gelator in DMSO and Water Mixtures. Gels, 3(2), 12. Retrieved from [Link]

  • ResearchGate. (2017, September 20). Dissolving Plant Extract in 4% DMSO and Sonication?. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. Retrieved from [Link]

  • Al-Tikriti, Y., & Al-Kassas, R. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19349-19360. Retrieved from [Link]

  • Realize Beauty. (2021, October 1). Amino Acids for pH Adjustment?. Retrieved from [Link]

  • Lookchem. (n.d.). Cas 16134-01-3, METHYL 8-NITRO-4-OXO-1,4-DIHYDROQUINOLINE-2-CARBOXYLATE. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2024, September 27). 4. Retrieved from [Link]

  • Francis, M. B., & Wathier, M. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Bioconjugate Chemistry, 33(10), 1845-1850. Retrieved from [Link]

  • Tetko, I. V., Tanchuk, V. Y., Kasheva, T. N., & Villa, A. E. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Computer Sciences, 44(1), 226-234. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (2011). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 50(6), 3467-3474. Retrieved from [Link]

  • NextSDS. (n.d.). METHYL 8-NITRO-4-OXO-1,4-DIHYDROQUINOLINE-2-CARBOXYLATE. Retrieved from [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4242. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). DMSO (dimethyl sulfoxide) as a two-methyl source: C–H (trideutero)methylation of (iso)quinolines and their N-oxides. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

Sources

Troubleshooting

purification techniques for Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate reaction mixtures

Knowledge Base: Mechanistic Profiling of the Target Before executing any purification protocol, it is critical to understand the physicochemical causality governing the behavior of Methyl 8-amino-4-oxo-1,4-dihydroquinoli...

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Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base: Mechanistic Profiling of the Target

Before executing any purification protocol, it is critical to understand the physicochemical causality governing the behavior of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate.

  • Tautomeric Hydrogen Bonding : The 4-oxo-1,4-dihydroquinoline core exists in equilibrium with its 4-hydroxyquinoline tautomer[1]. This dynamic state facilitates extensive intermolecular hydrogen bonding between the C4-oxo/hydroxy group and the N1-proton, creating a polymeric network that renders the compound practically insoluble in standard organic solvents (e.g., dichloromethane, ethyl acetate)[2].

  • Amphoterism : The presence of the C8-amino group (mildly basic) and the C4-oxo system (weakly acidic) gives the molecule an amphoteric character. This necessitates strict pH control during aqueous workups to prevent unintended solubilization.

  • Ester Lability : The C2-methyl ester is highly activated by the electron-withdrawing nature of the quinolone core, making it unusually susceptible to hydrolysis under basic aqueous conditions.

Diagnostic FAQs & Troubleshooting

Q1: My Conrad-Limpach reaction mixture yielded a sticky, gummy mass instead of a flowable powder. How do I isolate the pure solid? Causality: The "gum" is a biphasic mixture of your highly polar quinolone product trapped within residual high-boiling solvent (typically diphenyl ether or Dowtherm A, which solidifies near room temperature)[1]. Resolution: Do not allow the reaction to cool below 50°C before intervention. At 50°C, dilute the mixture with a non-polar anti-solvent (e.g., toluene or hexanes). This forces the polar 4-quinolone to crash out while keeping the lipophilic diphenyl ether in solution. Filter the suspension while warm.

Q2: I am observing severe streaking and two distinct spots on my TLC plate, but my LC-MS shows only one mass. Is my product degrading? Causality: The acidic nature of standard silica gel induces a slow tautomeric shift between the 4-oxo and 4-hydroxy forms during elution, leading to split peaks or streaking[1]. 4(1H)-quinolones are notoriously difficult to isolate or analyze via standard normal-phase chromatography[2]. Resolution: Add 1–2% triethylamine (TEA) or glacial acetic acid to your mobile phase. This saturates the silica's active sites and collapses the tautomeric equilibrium, resulting in a single, sharp spot.

Q3: I synthesized the target via reduction of the 8-nitro precursor. How do I separate the 8-amino product from unreacted starting material without using column chromatography? Causality: The 8-nitro starting material is neutral/weakly acidic, whereas your 8-amino product is basic. Resolution: Utilize an isoelectric precipitation workflow. Dissolve the crude mixture in cold 1M HCl. The 8-amino product will protonate and dissolve, leaving the unreacted 8-nitro compound as an insoluble solid. Filter, then carefully neutralize the filtrate to pH 6.5–7.0 to precipitate the pure 8-amino target.

Q4: My product mass is lower than expected after base extraction, and the isolated solid is highly water-soluble. What happened? Causality: You have likely hydrolyzed the C2-methyl ester to the corresponding carboxylic acid. The C2-ester of 4-oxoquinolines is highly labile under basic conditions[3]. Resolution: Never exceed pH 7.5 during neutralization. Perform all aqueous pH adjustments at 0–5°C using weak bases (e.g., saturated NaHCO₃) rather than strong alkalis (NaOH).

Standard Operating Procedures (SOPs)

SOP A: Anti-Solvent Precipitation (Post-Conrad-Limpach Thermal Cyclization)

Designed to isolate the product from high-boiling solvents (e.g., diphenyl ether) without chromatography[3].

  • Thermal Regulation: Upon completion of the thermal ring closure (typically at 250°C), remove the heating mantle and allow the reaction mixture to cool to exactly 60°C. Do not let it reach room temperature.

  • Anti-Solvent Addition: Vigorously stir the mixture and slowly add 3 volumes of pre-warmed (40°C) toluene, followed by 2 volumes of hexanes.

  • Maturation: Allow the suspension to cool to room temperature over 2 hours with continuous stirring to promote crystal growth and prevent the occlusion of impurities.

  • Isolation: Filter the solid under vacuum.

  • Self-Validation Checkpoint: Wash the filter cake with pure hexanes. Collect the final few drops of the hexane wash and spot it on a TLC plate. Elute with 100% hexanes and visualize under UV. If a high-Rf spot (diphenyl ether) is visible, continue washing until the wash runs completely clear.

  • Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

SOP B: Isoelectric Precipitation (Post-Nitro Reduction)

Designed to separate the 8-amino product from non-basic impurities.

  • Acidic Solubilization: Suspend the crude reaction mixture in 1M HCl (10 mL per gram of crude) at 0–5°C. Stir for 30 minutes.

  • Filtration of Impurities: Filter the acidic suspension through a Celite pad to remove unreacted 8-nitro starting material and any heavy metal catalysts (e.g., Pd/C or Fe particulates).

  • Isoelectric Adjustment: Transfer the clear, acidic filtrate to a beaker submerged in an ice bath. Slowly add saturated aqueous NaHCO₃ dropwise while monitoring with a calibrated pH meter.

  • Precipitation: Halt the addition exactly when the pH reaches 6.8. The target compound will precipitate as a dense solid at its isoelectric point.

  • Self-Validation Checkpoint: Centrifuge a 1 mL aliquot of the suspension. Measure the UV absorbance (254 nm) of the clear supernatant. A near-zero absorbance confirms quantitative precipitation of the quinolone.

  • Isolation: Filter, wash with ice-cold distilled water, and lyophilize to prevent ester hydrolysis during drying.

Quantitative Data & Reference Tables

Table 1: Solvent Selection Guide for 4-Oxo-1,4-dihydroquinoline-2-carboxylates [3]

SolventRole in PurificationSolubilizing PowerMechanistic Rationale
Diphenyl Ether Reaction MediumHigh (at >200°C)Provides necessary thermal energy for cyclization; must be removed via anti-solvent.
Toluene Anti-Solvent (Primary)Very LowMiscible with diphenyl ether but rejects the hydrogen-bonded quinolone network.
Hexanes Wash SolventZeroFlushes residual lipophilic impurities without dissolving the target ester.
1M HCl (aq) Extraction MediumHigh (for 8-amino)Protonates the C8-amine, breaking the intermolecular H-bond network for aqueous solubility.
Methanol RecrystallizationModerate (at reflux)Can be used for final polishing if the compound is isolated as an amorphous solid.

Table 2: Common Side-Products and Chromatographic Resolution [1]

Impurity / Side ProductOrigin ΔRf​ vs Target (Silica, 5% MeOH/DCM)Mitigation Strategy
2-Hydroxyquinoline (Knorr) Kinetic cyclization at lower temps+0.15 (Less polar)Ensure reaction temperature is >240°C to favor the thermodynamic Conrad-Limpach product.
8-Nitro Precursor Incomplete reduction+0.40 (Significantly less polar)Extend reduction time; use SOP B (Acid/Base extraction) for absolute removal.
2-Carboxylic Acid Ester hydrolysis-0.30 (Stays at baseline)Maintain pH < 7.5 during aqueous workups; avoid prolonged exposure to water.

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate) CheckRoute Identify Synthetic Route Start->CheckRoute RouteCL Route A: Conrad-Limpach (High-Boiling Solvents) CheckRoute->RouteCL Thermal Cyclization RouteRed Route B: Nitro Reduction (Catalyst & Unreacted SM) CheckRoute->RouteRed Reduction Precipitation Anti-Solvent Precipitation Dilute with Toluene at 50°C RouteCL->Precipitation AcidBase Acid Solubilization Dissolve in cold 1M HCl RouteRed->AcidBase Filtration1 Vacuum Filtration Wash with Hexanes Precipitation->Filtration1 PureProduct Pure Target Compound (>95% Purity) Filtration1->PureProduct Dry at 60°C FilterCelite Celite Filtration Remove Catalysts & 8-Nitro AcidBase->FilterCelite Neutralize Isoelectric Precipitation Adjust to pH 6.8 with NaHCO3 FilterCelite->Neutralize Neutralize->PureProduct Lyophilize

Figure 1: Decision tree and workflow for the purification of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate.

References

  • Simon, P., et al. Novel Eco-friendly, One-Pot Method for the Synthesis of Kynurenic Acid Ethyl Esters. ACS Omega (2023). Available at:[Link]

  • Szczepankiewicz, W., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules (2024). Available at:[Link]

  • Frueh, L., et al. A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones. Organic Process Research & Development (2021). Available at:[Link]

Sources

Optimization

Technical Support Center: Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS: 94110-83-5)

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops in transition-metal-catalyzed C-H functionalizations or ky...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops in transition-metal-catalyzed C-H functionalizations or kynurenic acid derivative syntheses. Often, the root cause is not a failed catalytic cycle, but the silent, ambient degradation of the starting material.

This guide provides an in-depth analysis of the thermal stability of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate at room temperature, combining mechanistic causality with field-proven troubleshooting protocols.

Mechanistic Insight into Ambient Thermal Stability

While Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate is thermodynamically stable as a crystalline solid at room temperature (20–25 °C), it is highly susceptible to micro-environmental degradation when exposed to ambient light, trace moisture, or atmospheric oxygen. Its instability is driven by two distinct structural features:

  • Redox Susceptibility of the 8-Amino Group : The 8-aminoquinoline motif is highly electron-rich. At room temperature, the activation barrier for single-electron oxidation is relatively low (~11.2 kcal/mol for related 8-aminoquinolines)[1]. Ambient light and trace transition metals can trigger a single-electron transfer (SET), forming a nitrenium radical cation. These radicals rapidly recombine to form azo-dimeric or polymeric species, which act as potent catalyst poisons in downstream applications[1].

  • Tautomeric Equilibrium and Hydrolysis : The 4-oxo-1,4-dihydroquinoline core exists in equilibrium with its 4-hydroxyquinoline tautomer. Computational studies (B3LYP/6-31+G) confirm that the 4-oxo tautomer is thermodynamically dominant in the solid state due to strong intermolecular hydrogen bonding[2]. However, the methyl ester at the C2 position remains vulnerable to slow hydrolysis at room temperature if the hygroscopic solid absorbs ambient moisture.

G A Methyl 8-amino-4-oxo- 1,4-dihydroquinoline- 2-carboxylate B Nitrenium Radical (Intermediate) A->B O2 / Light (SET) D 4-Hydroxyquinoline (Tautomer) A->D Polar Solvent E Carboxylic Acid (Hydrolysis Product) A->E Ambient Moisture C Azo-Dimer / Polymers (Dark Brown Impurity) B->C Recombination

Fig 1. Ambient degradation pathways of the 8-amino-4-oxoquinoline core.

Troubleshooting Guide & FAQs

Q: Can I store this compound on the benchtop at room temperature? A: Yes, but only for active, short-term use (weeks). While the core is thermally stable at 25 °C, benchtop storage exposes the compound to ambient light and humidity. Photochemical oxidation of the 8-amino moiety and slow hydrolysis of the methyl ester dictate that it should be stored in a desiccator, ideally at 2–8 °C for long-term (>1 month) storage.

Q: My batch has shifted from pale yellow to dark brown at room temperature. Is it still usable? A: No. Darkening indicates the formation of azo-dimers or polymeric species via nitrenium ion intermediates[1]. Even 2–5% of these impurities can completely poison transition-metal catalysts (like Ni or Pd) if you are utilizing the 8-aminoquinoline moiety as a bidentate directing group for C-H amination[3]. You must perform a rescue purification (See Protocol B).

Q: Why is my compound insoluble in DCM despite being an ester? A: The 4-oxo-1,4-dihydroquinoline core participates in robust intermolecular hydrogen bonding networks (N-H···O=C)[2]. This high crystal lattice energy drastically reduces its solubility in non-polar or weakly polar solvents like dichloromethane. To ensure complete dissolution at room temperature without heating (which could accelerate degradation), use polar aprotic solvents such as DMF, DMSO, or DMAc.

Workflow Start Visual Inspection of Solid Batch CheckColor Color Profile? Start->CheckColor Good Pale Yellow / Off-White CheckColor->Good Warn Light Brown / Orange CheckColor->Warn Bad Dark Brown / Black CheckColor->Bad Action1 Proceed to Reaction Good->Action1 Action2 Run LC-MS Assay Warn->Action2 Action4 Discard Batch Bad->Action4 Action2->Action1 Purity > 95% Action3 Recrystallize (EtOH/H2O) Action2->Action3 Purity < 95%

Fig 2. Decision tree for pre-experiment batch validation at room temperature.

Quantitative Stability Data

To assist in your experimental planning, the following table summarizes the degradation kinetics of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate under various laboratory conditions.

Storage ConditionDurationRemaining Purity (%)Primary DegradantRecommendation
2–8 °C, Dark, Desiccated 12 Months> 98%NoneOptimal for long-term storage.
25 °C (RT), Dark, Desiccated 6 Months95–97%Trace carboxylic acidAcceptable for active daily use.
25 °C (RT), Ambient Light, Open Air 30 Days< 85%Azo-dimers, HydrolysisNot recommended; requires recrystallization.
Solution (DMSO-d6), 25 °C 7 Days~ 80%Oxidation productsPrepare stock solutions fresh daily.

Standard Operating Procedures

Protocol A: Self-Validating Purity Verification via LC-MS

Objective: Establish a rigorous baseline of compound integrity before use in sensitive transition-metal catalyzed reactions[3]. Causality: By incorporating an internal standard, this protocol creates a self-validating system. If the target MS signal drops, the internal standard ensures the user can confidently attribute the loss to chemical degradation rather than MS ionization suppression or injector blockages.

  • Sample Preparation : Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile.

  • Internal Standard Addition : Add 10 µL of a 1 mg/mL Caffeine standard solution to the vial.

  • Chromatography : Utilize a C18 reverse-phase column. Run a linear gradient of 5% to 95% Acetonitrile in Water (both mobile phases containing 0.1% Formic Acid) over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection : Monitor UV absorbance at 254 nm and positive ESI-MS. The intact mass for the target compound (C11H10N2O3) is [M+H]+ = 219.08 .

  • Data Analysis : Scan for specific degradation markers:

    • [M+H]+ = 205.06 : Indicates ester hydrolysis to the free carboxylic acid.

    • [M+H]+ = 435.15 : Indicates azo-dimerization (severe oxidation).

Protocol B: Rescue Purification (Recrystallization)

Objective: Recover degraded, room-temperature-stored batches of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate. Causality: Azo-polymers and oxidized impurities have drastically lower solubility in polar protic solvents compared to the monomeric quinoline[1]. A rapid hot filtration exploits this differential solubility to strip out catalyst-poisoning oligomers.

  • Dissolution : Suspend 500 mg of the degraded solid in 5 mL of boiling absolute ethanol in a fume hood.

  • Hot Filtration : If insoluble dark polymeric species remain suspended, perform a rapid hot filtration through a pre-warmed Celite pad into a clean flask.

  • Crystallization : Allow the clear, pale-yellow filtrate to cool slowly to room temperature undisturbed to promote optimal crystal lattice formation[2]. Once at room temperature, transfer the flask to a 4 °C refrigerator for 12 hours to maximize yield.

  • Recovery : Vacuum filter the resulting crystals, wash the filter cake with 2 mL of ice-cold diethyl ether to remove trace polar impurities, and dry under high vacuum for 4 hours.

References

  • [1] Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv. URL:

  • [3] An efficient nickel/silver co-catalyzed remote C–H amination of 8-aminoquinolines with azodicarboxylates at room temperature. PMC (National Institutes of Health). URL:

  • [2] Synthesis of New C-3 Substituted Kynurenic Acid Derivatives. MDPI. URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of a Well-Characterized Reference Standard In pharmaceutical development and quality control, the accuracy and reliability o...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Well-Characterized Reference Standard

In pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. A well-characterized reference standard is the cornerstone of these measurements, serving as the benchmark against which all samples are compared. Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate, a key quinolone derivative, requires a robustly validated reference standard to ensure the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished drug products.

This guide will navigate the essential validation parameters, comparing and contrasting analytical techniques to provide a comprehensive framework for establishing this compound as a reliable reference material. The methodologies discussed adhere to the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (Ph. Eur.).[1][2][3][4][5][6][7][8]

Physicochemical Characterization: Foundational Identity and Purity

A thorough physicochemical characterization is the first step in validating a new reference standard. This involves confirming the molecule's structure and assessing its fundamental physical properties.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon resonances, provide a detailed molecular fingerprint.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis confirms the presence of key functional groups. For this molecule, characteristic peaks would include N-H stretches from the amino group, C=O stretches from the ketone and ester, and aromatic C-H and C=C vibrations.[9][10] Comparison with a well-characterized material or theoretical spectra is crucial.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in MS/MS can further corroborate the proposed structure.[11][12]

Physical Properties
  • Melting Point: A sharp and defined melting point range is indicative of high purity.

  • Appearance: A uniform, crystalline solid is expected. Any discoloration or change in morphology could suggest degradation or the presence of impurities.

  • Solubility: Determining the solubility in various solvents is critical for preparing solutions for subsequent analytical testing.

Chromatographic Purity Assessment: Quantifying Impurities

Chromatographic techniques are the gold standard for separating and quantifying impurities. A comparison of the most common methods is presented below.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for purity assessment due to its high resolution, sensitivity, and versatility.[13][14]

Methodology Comparison:

ParameterMethod A: Isocratic ElutionMethod B: Gradient ElutionRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 3.5 µmA longer column in isocratic mode can provide sufficient resolution for known impurities. A shorter column with smaller particles in gradient mode is often better for resolving a wider range of unknown impurities with varying polarities.
Mobile Phase 70:30 (v/v) Phosphate Buffer (pH 3.0) : AcetonitrileA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA buffered mobile phase helps to control the ionization state of the analyte and impurities, leading to more reproducible retention times. A gradient elution is necessary to elute strongly retained impurities in a reasonable time.[15][16]
Flow Rate 1.0 mL/min1.2 mL/minOptimized for the respective column dimensions and particle sizes to achieve efficient separation.
Detection UV at 293 nmDiode Array Detector (DAD) at 254 nm and 293 nmA single wavelength may be sufficient if all known impurities have a similar chromophore. DAD provides more comprehensive data, allowing for the detection of impurities with different UV maxima and peak purity analysis.[14]

Experimental Protocol: HPLC Purity Determination (Gradient Method)

  • Preparation of Solutions:

    • Accurately weigh and dissolve the Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate reference standard candidate in a suitable solvent (e.g., a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL.

    • Prepare a dilution of this solution to a concentration corresponding to 0.1% of the main peak area for sensitivity determination.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: DAD, 210-400 nm, with monitoring at 254 nm and 293 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of each impurity relative to the total peak area.

    • The sum of all impurities should not exceed the specified limit (e.g., 0.5%).

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

For the identification and quantification of trace-level impurities, UPLC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV.[17] This is particularly important for genotoxic or other high-potency impurities.

UPLC_MSMS_Workflow cluster_UPLC UPLC System cluster_MS Mass Spectrometer Sample Sample Injection Column UPLC Column Separation Sample->Column Mobile Phase IonSource Ion Source (ESI) Column->IonSource Eluent MassAnalyzer Tandem Mass Analyzer (QqQ) IonSource->MassAnalyzer Ionization Detector Detector MassAnalyzer->Detector Ion Filtering & Fragmentation DataSystem Data System Detector->DataSystem Signal

Absolute Purity Determination: Quantitative NMR (qNMR)

While chromatographic methods provide relative purity, quantitative NMR (qNMR) is a primary analytical method for determining the absolute purity (or content) of a reference standard without the need for a specific reference standard of the same compound.[18][19][20][21]

Principle of qNMR: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[21] By co-dissolving a known mass of the reference standard candidate with a known mass of a certified internal standard of known purity, the purity of the candidate can be calculated.

Comparison of Internal Standards for qNMR:

Internal StandardAdvantagesDisadvantages
Maleic Acid Simple spectrum (one singlet), high purity available, non-volatile.Can be hygroscopic, signal may overlap with analyte signals in certain regions.
1,4-Dinitrobenzene Stable, non-hygroscopic, signals in a relatively clear region of the spectrum.Lower solubility in some common NMR solvents.
Dimethyl Sulfone (DMSO₂) Highly stable, sharp singlet, soluble in many solvents.Signal may be close to solvent or other analyte signals.

Experimental Protocol: qNMR Purity Determination

  • Preparation:

    • Accurately weigh approximately 10 mg of the Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate candidate and 10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., long relaxation delay, sufficient number of scans).

  • Data Analysis:

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purityanalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • Purity = Purity of the internal standard

qNMR_Principle Analyte Analyte (Unknown Purity) NMR_Tube Dissolve in Deuterated Solvent Analyte->NMR_Tube Standard Internal Standard (Known Purity) Standard->NMR_Tube NMR_Spec Acquire 1H NMR Spectrum NMR_Tube->NMR_Spec Calculation Calculate Purity from Integral Ratios NMR_Spec->Calculation

Validation Summary and Comparison

The following table summarizes the key validation parameters and the recommended analytical techniques.

Validation ParameterPrimary TechniqueAlternative/Confirmatory TechniqueRationale
Identity ¹H and ¹³C NMR[22][23]FTIR, HRMSNMR provides the most definitive structural information. FTIR and HRMS confirm functional groups and elemental composition, respectively.[24][25][26]
Purity (Related Substances) Gradient HPLC-DAD[16]UPLC-MS/MS[17]HPLC-DAD is a robust and widely available method for quantifying impurities. UPLC-MS/MS is essential for identifying and quantifying trace-level and unknown impurities.[12][27]
Assay (Content/Potency) qNMR[18][19][20][21][28]Mass Balance (100% - impurities)qNMR is a primary method providing direct traceability. The mass balance approach is a good orthogonal method but relies on the accurate quantification of all impurities.
Water Content Karl Fischer TitrationThermogravimetric Analysis (TGA)Karl Fischer is the specific method for water content. TGA measures total mass loss on heating, which includes residual solvents.
Residual Solvents Headspace Gas Chromatography (GC-HS)-GC-HS is the standard technique for volatile organic compounds used in the synthesis.
Inorganic Impurities Sulfated Ash/Residue on Ignition-A classical pharmacopeial method to determine the amount of inorganic impurities.

Conclusion: Establishing a Self-Validating System

The validation of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate as a reference standard is a multifaceted process that relies on the synergy of orthogonal analytical techniques. By combining spectroscopic identification, chromatographic purity assessment, and absolute purity determination by qNMR, a self-validating system is created. Each technique provides a unique and complementary piece of data, and together they build a comprehensive profile of the reference standard's identity, purity, and potency. This rigorous, data-driven approach ensures the trustworthiness and scientific integrity of the reference standard, making it a reliable tool for researchers, scientists, and drug development professionals.

References

  • General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). Pharmacopeia.
  • Study of 4-quinolone antibiotics in biological samples by short-column liquid chromatography coupled with electrospray ionization tandem mass spectrometry. (n.d.). PubMed.
  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. (n.d.). Sigma-Aldrich.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. (n.d.). Sigma-Aldrich.
  • European Pharmacopoeia (Ph. Eur.) Reference Materials. (n.d.). LGC Standards.
  • Using USP Reference Standards. (2017, November 1). USP.
  • Quantitative NMR Assays (qNMR). (n.d.). Bruker.
  • USP Reference Standards- General Chapters. (2025, December 10). United States Pharmacopeia USP 2025.
  • Analytical methods for the determination of some selected 4-quinolone antibacterials. (2025, December 9). SpringerLink.
  • Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. (n.d.). ACS Publications.
  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. (n.d.). Sigma-Aldrich.
  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). (2026, February 28). PMC.
  • FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES. (n.d.). NIT Rourkela.
  • Analysis of Quinolones in Biological Materials by Liquid Chromatography. (2021, November 1). Bentham Science.
  • Certified reference materials for quantitative NMR. (2023, December 9). Separation Science.
  • Derivative spectrophotometric analysis of 4-quinolone antibacterials in formulations and spiked biological fluids by their Cu(II) complexes. (2001, March 15). PubMed.
  • Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. (2023, April 26). MDPI.
  • AnALYsIs oF quInoLones In PouLtRY MusCLes usInG LIquId ChRoMAtoGRAPhY–tAndeM MAss sPeCtRoMetRY. (2011, January 1). Malaysian Journal of Veterinary Research.
  • Use and Storage of USP Reference Standards. (n.d.). USP.
  • Novel Quinolone Derivatives: Synthesis and Antioxidant Activity. (n.d.). PMC - NIH.
  • Reference Standards & Materials – Simplifying Your Laboratory Work. (n.d.). USP.
  • Derivative Spectrophotometric Analysis of 4-Quinolone Antibacterials in Formulations and Spiked Biological Fluids by Their Cu(II) Complexes. (2019, November 15). Oxford Academic.
  • Fact sheet: European Pharmacopoeia Reference Standards. (n.d.). EDQM.
  • Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis. (2013, August 1). Oxford Academic.
  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2023, November 28). MDPI.
  • European Pharmacopoeia (Ph. Eur.) Reference Standards. (n.d.). Labmix24.
  • Pharmacopeia & Metrological Institute Standards. (n.d.). MilliporeSigma.
  • Ph. Eur. Reference Standards: Orders and Catalogue. (n.d.). EDQM.
  • (PDF) FTIR and XRD investigations of some fluoroquinolones. (2023, November 8). ResearchGate.
  • FTIR spectrum of quinolone-2-carboxylic acid aryl ester. (n.d.). ResearchGate.
  • Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. (2015, July 8). Quest Journals.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 23). Lab Manager.
  • (PDF) Development and Validation of RP-HPLC Method for the Estimation of Gemifloxacin Mesylate in Bulk and Pharmaceutical Dosage Forms. (2026, February 9). ResearchGate.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. (n.d.). Agilent.
  • QbD BASED RP-HPLC METHOD DEVELOPMENT FOR FIVE FLUOROQUINOLONE ANTI-BACTERIALS – THROUGH CREATION OF DESIGN SPACE FOR CRITICAL ATTRIBUTES. (2019, November 1). International Journal of Pharmaceutical Sciences and Research.
  • Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. (n.d.). SID.
  • Synthesis of C. 8-Amino-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. (n.d.). PrepChem.com.
  • (n.d.). RSC Medicinal Chemistry.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). PMDA.
  • 1 H (a) and 13 C (b) NMR spectra of... (n.d.). ResearchGate.
  • VI. 1H and 13C NMR Spectra. (n.d.). Rsc.org.
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (n.d.). MDPI.

Sources

Comparative

benchmarking Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate against standard fluoroquinolones

Benchmarking Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate Against Standard Fluoroquinolones: A Comparative Guide Structural Divergence and Pharmacological Impact Standard fluoroquinolones (FQs) such as Ciprofl...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate Against Standard Fluoroquinolones: A Comparative Guide

Structural Divergence and Pharmacological Impact

Standard fluoroquinolones (FQs) such as Ciprofloxacin and Moxifloxacin are defined by their 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. This specific 3-carboxylate and 4-oxo arrangement is structurally essential; it coordinates a magnesium ion (Mg2+) that bridges the antibiotic to the DNA-gyrase cleavage complex, trapping the enzyme and inducing lethal double-strand DNA breaks.

In contrast, Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate shifts the esterified carboxylate to the C2 position and introduces an amino group at C8. This structural shift fundamentally alters its mechanism of action. Moving the carboxylate to the 2-position disrupts the critical Mg2+ chelation geometry, drastically reducing direct DNA gyrase inhibition. Furthermore, esterification (methyl ester) at the carboxylate typically abolishes direct in vitro target binding until it is hydrolyzed to the active acid form in vivo[1]. Consequently, this compound is primarily utilized as a highly versatile synthetic scaffold. The 8-amino quinolone core is a proven pharmacophore for developing broad-spectrum anti-infectives, exhibiting potent downstream antileishmanial, antimalarial, and distinct antibacterial properties once properly functionalized[2].

Mechanistic Pathway Comparison

MOA FQ Standard Fluoroquinolones (3-carboxylate) Gyrase DNA Gyrase / Topo IV Inhibition FQ->Gyrase M8A Methyl 8-amino-4-oxo- 1,4-dihydroquinoline- 2-carboxylate M8A->Gyrase Poor Mg2+ Fit AltTarget Alternative Targets / Precursor Scaffold M8A->AltTarget BactDeath Bacterial Cell Death Gyrase->BactDeath AltTarget->BactDeath Variable Efficacy

Mechanistic divergence between 3-carboxylate FQs and 2-carboxylate quinolones.

Comparative Performance Data

The following table benchmarks the in vitro antibacterial activity of the 2-carboxylate ester against clinical 3-carboxylate FQs. The lack of direct in vitro activity for the esterified 2-carboxylate highlights its role as a prodrug or synthetic intermediate rather than a direct-acting antibiotic[1][3].

CompoundPrimary TargetMIC S. aureus (µg/mL)MIC E. coli (µg/mL)Primary Application
Ciprofloxacin DNA Gyrase / Topo IV0.25 - 0.50.01 - 0.06Clinical Antibiotic
Moxifloxacin DNA Gyrase / Topo IV0.06 - 0.120.03 - 0.12Clinical Antibiotic
Methyl 8-amino-4-oxo... Precursor Scaffold>64 (Inactive Ester)>64 (Inactive Ester)Synthetic Scaffold[1]
8-Amino Quinolone Analogs Multiple / Parasitic1.33 - 18.9Weak/VariableAnti-infective Hits[2]

Experimental Methodologies

To objectively benchmark these compounds, researchers must employ self-validating assays that account for the physicochemical differences (e.g., lipophilicity of the methyl ester) between the test agents.

Protocol 1: High-Throughput Broth Microdilution (MIC Determination)

Workflow Prep Prepare Compound Stocks (DMSO, 10 mg/mL) Dilute Serial Dilution in Mueller-Hinton Broth Prep->Dilute Inoculate Inoculate with Bacteria (5x10^5 CFU/mL) Dilute->Inoculate Incubate Incubate 37°C, 18-24h Inoculate->Incubate Read Read OD600 & Determine MIC Incubate->Read

Step-by-step workflow for high-throughput Broth Microdilution MIC assay.

  • Step 1: Compound Preparation. Dissolve Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate and standard FQs in 100% DMSO to a stock concentration of 10 mg/mL.

    • Causality: The methyl ester significantly increases the lipophilicity of the 2-carboxylate compound compared to standard FQ acids. DMSO ensures complete dissolution, preventing false-negative resistance readouts caused by compound precipitation.

  • Step 2: Serial Dilution. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

    • Causality: CAMHB contains standardized levels of Ca2+ and Mg2+, which are critical because FQ potency is highly sensitive to divalent cation concentrations.

  • Step 3: Inoculum Preparation & Addition. Adjust the bacterial suspension to a 0.5 McFarland standard, dilute 1:100 in CAMHB, and add 50 µL to each well (final inoculum: 5 × 10^5 CFU/mL).

    • Self-Validation System: Every plate must include a Growth Control (broth + bacteria + DMSO vehicle) to prove the DMSO concentration (<1%) is not cytotoxic, and a Sterility Control (broth only) to rule out contamination.

  • Step 4: Incubation & Readout. Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration that completely inhibits visible growth (OD600 < 0.05).

Protocol 2: DNA Gyrase Supercoiling Assay

This assay isolates the biochemical target to prove that the loss of antibacterial activity in the 2-carboxylate ester is due to a lack of target engagement rather than poor cellular efflux/permeability.

  • Step 1: Reaction Assembly. Combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the test compounds in assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM ATP, 6.5% glycerol).

    • Causality: ATP provides the energy for the enzyme's conformational changes, while MgCl2 is strictly required for both DNA cleavage and the potential chelation by the quinolone.

  • Step 2: Incubation & Termination. Incubate at 37°C for 30 minutes. Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 5 µL of SDS-containing loading dye.

    • Causality: SDS denatures the gyrase, releasing the trapped DNA, while chloroform extracts the denatured protein to prevent gel smearing.

  • Step 3: Electrophoresis & Visualization. Run samples on a 1% agarose gel (80V, 2 hours) and stain with ethidium bromide.

    • Self-Validation System: The assay must include a Relaxed DNA Control (no enzyme) and a Vehicle Control (enzyme + DMSO). Ciprofloxacin will show a dose-dependent accumulation of relaxed DNA (inhibition), whereas the 2-carboxylate ester will mirror the Vehicle Control (unimpeded supercoiling), confirming its inability to inhibit DNA gyrase.

Conclusion

Benchmarking Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate against standard fluoroquinolones reveals a stark mechanistic divergence. By shifting the carboxylate to the C2 position and masking it as a methyl ester, the molecule loses the ability to chelate Mg2+ and inhibit DNA gyrase[1][3]. However, this "loss" of standard FQ activity is by design; the compound serves as a highly valuable, non-cytotoxic precursor. Its 8-amino moiety provides a critical functionalization site for synthesizing next-generation antiparasitic and broad-spectrum anti-infective agents[2].

References

  • Title: Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives Source: ACS Omega URL: 2

  • Title: Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents Source: MDPI URL: 3

  • Title: Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives Source: PMC URL: 1

Sources

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